Cas no 1289386-37-3 ((2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE)

(2-Bromo-pyridin-4-ylmethyl)-ethyl-amine is a brominated pyridine derivative featuring an ethylamine substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom at the 2-position enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The ethylamine moiety provides a functional handle for further modifications, making it valuable for constructing complex nitrogen-containing scaffolds. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic workflows. The compound is typically handled under inert conditions to preserve reactivity and purity. Suitable for research and industrial use, it meets high-purity standards for advanced chemical synthesis.
(2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE structure
1289386-37-3 structure
Product Name:(2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE
CAS No:1289386-37-3
MF:C8H11BrN2
MW:215.090340852737
CID:822142
PubChem ID:53385536
Update Time:2025-06-22

(2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE Chemical and Physical Properties

Names and Identifiers

    • (2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE
    • 2-bromo-N-ethyl-4-Pyridinemethanamine
    • N-[(2-bromopyridin-4-yl)methyl]ethanamine
    • AKOS015940832
    • N-[(2-bromo-4-pyridyl)methyl]ethanamine
    • DB-361937
    • [(2-BROMOPYRIDIN-4-YL)METHYL](ETHYL)AMINE
    • 1289386-37-3
    • N-((2-Bromopyridin-4-yl)methyl)ethanamine
    • DTXSID50693769
    • Inchi: 1S/C8H11BrN2/c1-2-10-6-7-3-4-11-8(9)5-7/h3-5,10H,2,6H2,1H3
    • InChI Key: BZPXBKRCCXUABA-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CN=1)CNCC

Computed Properties

  • Exact Mass: 214.01056g/mol
  • Monoisotopic Mass: 214.01056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Density: 1.370
  • Boiling Point: 286 ºC
  • Flash Point: 127 ºC

(2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1678691-1g
N-((2-bromopyridin-4-yl)methyl)ethanamine
1289386-37-3 98%
1g
¥17031.00 2024-08-09

Additional information on (2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE

Recent Advances in the Study of (2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE (CAS: 1289386-37-3) in Chemical Biology and Pharmaceutical Research

The compound (2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE (CAS: 1289386-37-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of (2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE as a versatile intermediate in the synthesis of novel bioactive molecules. Its bromopyridine moiety and ethylamine side chain make it an attractive scaffold for the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent kinase inhibitors, showcasing its potential in oncology research.

In addition to its synthetic applications, (2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE has been investigated for its direct biological effects. Preliminary in vitro studies suggest that it may modulate specific signaling pathways involved in inflammation and immune response. Researchers have also explored its potential as a building block for PROTACs (Proteolysis Targeting Chimeras), a cutting-edge technology in targeted protein degradation.

The pharmacokinetic properties of (2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE derivatives have been a subject of recent investigation. A 2024 study in ACS Chemical Biology reported improved metabolic stability and bioavailability of several derivatives, addressing previous limitations in their therapeutic potential. These advancements pave the way for further optimization and clinical translation.

Looking ahead, the unique properties of (2-BROMO-PYRIDIN-4-YLMETHYL)-ETHYL-AMINE position it as a promising candidate for diverse applications in drug discovery. Future research directions may include exploring its use in fragment-based drug design, covalent inhibitor development, and as a tool compound for chemical biology studies. The continued investigation of this compound and its derivatives is expected to yield valuable insights and potential therapeutic agents in the coming years.

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